molecular formula C12H12N6O B2832280 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 303145-71-3

6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Cat. No.: B2832280
CAS No.: 303145-71-3
M. Wt: 256.269
InChI Key: AMOBMYRISQZLQM-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group at the 6-position and amino groups at the 2 and 7 positions

Biochemical Analysis

Biochemical Properties

It is known that triazole compounds, which include 1,2,4-triazolo[1,5-a]pyrimidines, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Cellular Effects

Compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities suggest that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that triazole compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, can bind with a variety of enzymes and receptors in the biological system . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that triazole compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, can interact with a variety of enzymes and receptors in the biological system . This suggests that they may be involved in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines such as:

Uniqueness

6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group at the 6-position and amino groups at the 2 and 7 positions enhances its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-19-8-4-2-7(3-5-8)9-6-15-12-16-11(14)17-18(12)10(9)13/h2-6H,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBMYRISQZLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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